molecular formula C16H18FN3O3S2 B6556476 4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide CAS No. 1040641-28-8

4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide

Cat. No.: B6556476
CAS No.: 1040641-28-8
M. Wt: 383.5 g/mol
InChI Key: LGFMWKNKZCXSBA-UHFFFAOYSA-N
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Description

4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide (CAS 1040641-28-8) is a synthetic sulfonamide derivative with a molecular formula of C16H18FN3O3S2 and a molecular weight of 383.5 g/mol . This compound is structurally characterized by a benzene-sulfonamide group linked to a thiazole ring, which is in turn connected to a pyrrolidine moiety via a keto-propyl chain. The integration of these pharmacophores makes it a molecule of significant interest in medicinal chemistry research. The presence of both the sulfonamide group and the five-membered thiazole ring is particularly noteworthy. Sulfonamides are a well-established class in drug discovery, and five-membered heterocycles like thiazole are privileged structures in pharmaceuticals, often employed to optimize a compound's potency, selectivity, and pharmacokinetic profile . These structural features are commonly investigated for their ability to modulate biological activity. Patent literature indicates that novel sulfonamide compounds sharing structural similarities with this molecule have been explored for potential therapeutic applications, including those related to amyloid-beta proteins . As such, this compound serves as a valuable chemical building block and a candidate for hit-to-lead optimization in various drug discovery programs, including those targeting neurological disorders. Our product is supplied with comprehensive analytical data to ensure its identity and purity. It is intended for use in strictly controlled laboratory settings. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

4-fluoro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S2/c17-12-3-6-14(7-4-12)25(22,23)19-16-18-13(11-24-16)5-8-15(21)20-9-1-2-10-20/h3-4,6-7,11H,1-2,5,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFMWKNKZCXSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide, also known by its CAS number 1040641-28-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN3O3S2C_{16}H_{18}FN_{3}O_{3}S_{2}, with a molecular weight of 383.5 g/mol. The structure consists of a benzene sulfonamide core with a fluorine atom and a thiazole ring substituted with a pyrrolidine moiety.

PropertyValue
CAS Number1040641-28-8
Molecular FormulaC₁₆H₁₈FN₃O₃S₂
Molecular Weight383.5 g/mol

Research indicates that sulfonamide derivatives, including this compound, may exhibit various biological activities such as:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The presence of the sulfonamide group in the structure often enhances the compound's ability to inhibit bacterial growth.
  • Inhibition of Enzymatic Activity : Some studies suggest that compounds like this can modulate the activity of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

Case Studies

  • Cardiovascular Effects : A study evaluated the impact of benzene sulfonamide derivatives on perfusion pressure using an isolated rat heart model. Results indicated that certain derivatives could significantly decrease perfusion pressure, suggesting potential cardiovascular benefits or risks associated with these compounds .
  • Behavioral Studies : Another investigation focused on the effects of related compounds on nicotine-induced behavioral sensitization in mice. The findings revealed that certain doses significantly attenuated behavioral responses, indicating possible implications for addiction treatment .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and pharmacological profiles of this compound. These studies typically involve:

  • Cell Viability Assays : Evaluating the compound's effect on various cancer cell lines.
  • Enzyme Inhibition Assays : Measuring the inhibition of specific enzymes relevant to disease pathways.

In Vivo Studies

In vivo studies have explored the pharmacokinetics and therapeutic potential of this compound in animal models. Key findings include:

  • Dosage Optimization : Determining effective dosages for desired therapeutic outcomes while minimizing side effects.
  • Toxicological Assessments : Evaluating the safety profile through acute and chronic toxicity studies.

Comparison with Similar Compounds

4-Methyl-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide

  • Key Differences : The fluorine atom in the target compound is replaced with a methyl group.
  • Impact : Methyl substitution reduces electronegativity and may alter binding affinity to hydrophobic pockets in target proteins. The molecular weight decreases slightly (379.5 g/mol vs. 438.5 g/mol for the target compound) due to the lighter methyl group .
  • Activity: No direct activity data are available, but methyl groups are often used to optimize pharmacokinetic properties like bioavailability.

4-Fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide

  • Key Differences : The sulfonamide (-SO₂NH₂) in the target compound is replaced with a benzamide (-CONH₂), and the pyrrolidine group is substituted with a 4-phenylpiperazine.
  • The 4-phenylpiperazine introduces bulkier aromaticity, which could influence selectivity for receptors like serotonin or dopamine transporters .
  • Activity : Structural analogs with phenylpiperazine moieties are common in CNS-targeting drugs, suggesting possible neuropharmacological applications.

1-(4-Methoxyphenyl)-3-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}urea

  • Key Differences : The sulfonamide group is replaced with a urea (-NHCONH-) linkage, and a methoxyphenyl group is appended.
  • Impact : Urea derivatives often exhibit strong hydrogen-bonding interactions, enhancing binding to polar active sites. The methoxy group increases hydrophobicity and may improve blood-brain barrier penetration .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Targets
4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide C₁₇H₁₈FN₃O₃S₂ 438.5 Fluorobenzenesulfonamide, pyrrolidin-1-yl Kinases, mGluR1 (inference)
4-Methyl analog C₁₇H₂₁N₃O₃S₂ 379.5 Methylbenzenesulfonamide Not reported
4-Fluoro benzamide analog C₂₃H₂₃FN₄O₂S 438.5 Benzamide, 4-phenylpiperazine CNS receptors
Urea derivative C₁₈H₂₂N₄O₃S 374.5 Urea, methoxyphenyl Kinases (hypothetical)

Research Findings and Implications

  • Neuropharmacology : Fluorinated thiazole sulfonamides are explored as mGluR1 antagonists, which are implicated in neurological disorders like anxiety and Parkinson’s disease .
  • SAR Insights: Sulfonamide > Benzamide > Urea in hydrogen-bond donor capacity. Fluorine > Methyl in enhancing metabolic stability and target affinity.

Preparation Methods

Cyclization of 1-(4-Aminophenyl)Thiourea

Procedure :

  • React 1-(4-aminophenyl)thiourea with ethyl 2-bromoacetate in DMF at 25–40°C for 15–48 hours.

  • Quench with water to precipitate the thiazolone intermediate (yields: 66–92%).

Example :
4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulphonamide (4a ) was synthesized in 92% yield using ethyl 2-bromoacetate. Fluorinated analogues (e.g., 4j ) employed ethyl 2-bromo-2-fluoroacetate, yielding 66%.

Table 1 : Thiazole Core Synthesis Optimization

ReagentSolventTemp (°C)Time (h)Yield (%)
Ethyl 2-bromoacetateDMF251592
Ethyl 2-bromo-2-fluoroacetateDMF252066

Introduction of the Sulfonamide Group

Sulfonamides are typically synthesized via nucleophilic substitution of sulfonyl chlorides with amines. Recent advances () highlight alternative methods:

Classical Sulfonyl Chloride Route

Procedure :

  • React 4-fluorobenzenesulfonyl chloride with 4-(3-oxo-3-(pyrrolidin-1-yl)propyl)thiazol-2-amine in the presence of a base (e.g., pyridine) at 0–25°C.

Advantages :

  • High yields (70–90%) under mild conditions.

  • Scalable for industrial production.

Oxidative S–N Coupling

Procedure :

  • Utilize I₂O₅-mediated coupling of 4-fluorobenzenethiol with the thiazole amine under metal-free conditions.

  • Yields: Moderate to good (50–75%).

Table 2 : Sulfonamide Formation Methods

MethodReagentsConditionsYield (%)
Sulfonyl chloridePyridine, DCM0–25°C, 2 h70–90
Oxidative S–N couplingI₂O₅, MeCNRT, 12 h50–75

Formation of the 3-Oxo-3-(Pyrrolidin-1-yl)Propyl Side Chain

The side chain is introduced via alkylation or Michael addition:

Alkylation of Pyrrolidine

Procedure :

  • React 3-chloropropiophenone with pyrrolidine in THF under reflux.

  • Isolate the β-ketoamine intermediate (3-oxo-3-(pyrrolidin-1-yl)propan-1-amine).

Thiazole Functionalization

Procedure :

  • Couple the β-ketoamine with 4-bromopropylthiazole via nucleophilic substitution in DMF at 60°C.

Key Insight :

  • Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates for sterically hindered substrates.

Final Coupling and Optimization

The convergent synthesis involves sequential coupling of intermediates:

Stepwise Assembly

  • Thiazole-pyrrolidinyl ketone : React 4-aminothiazole with 3-oxo-3-(pyrrolidin-1-yl)propyl bromide in DMF.

  • Sulfonylation : Treat the product with 4-fluorobenzenesulfonyl chloride.

Overall Yield : 40–55% (multi-step).

One-Pot Synthesis

Procedure :

  • Combine 4-fluorobenzenesulfonyl chloride, 4-(3-oxo-3-(pyrrolidin-1-yl)propyl)thiazol-2-amine, and Cs₂CO₃ in DMF at 50°C for 6 hours.

  • Yield: 65% (reduced purification steps).

Table 3 : Coupling Method Comparison

StrategyConditionsYield (%)Purity (%)
StepwiseDMF, 60°C, 12 h40–55>95
One-potDMF, Cs₂CO₃, 50°C65>90

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide?

  • Methodology : Synthesis typically involves multi-step processes, starting with the coupling of the thiazole core with pyrrolidine-containing ketone intermediates. Key steps include sulfonamide bond formation and ketone-propyl linkage. Reaction parameters such as temperature (60–90°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., triethylamine for deprotonation) must be optimized for yield and purity. Advanced purification techniques like flash chromatography or preparative HPLC are recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorine placement and thiazole/pyrrolidine ring integrity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. How can computational methods aid in predicting the compound’s reactivity or binding modes?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) and DFT calculations (Gaussian 09) can model interactions with biological targets like enzymes or receptors. Focus on the sulfonamide group’s hydrogen-bonding capacity and the thiazole ring’s π-π stacking potential .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : If conflicting results arise (e.g., variable IC₅₀ values in enzyme inhibition assays), conduct:

  • Dose-response curves under standardized conditions (pH, temperature).
  • Structural comparisons with analogs (e.g., replacing pyrrolidine with piperidine) to identify substituent effects.
  • Meta-analysis of literature data to isolate confounding variables (e.g., assay type, cell line differences) .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Methodology : Systematically vary substituents (e.g., fluorobenzene ring position, pyrrolidine substituents) and test:

  • Enzyme inhibition (e.g., carbonic anhydrase, kinase assays).
  • Cellular permeability (Caco-2 monolayer assays).
  • Thermodynamic solubility (shake-flask method). Prioritize modifications that enhance binding affinity (ΔG < -9 kcal/mol) without compromising solubility .

Q. What experimental designs validate the compound’s mechanism of action in receptor modulation?

  • Methodology :

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, kon/koff).
  • Gene knockout/knockdown models (CRISPR-Cas9) to confirm target specificity.
  • X-ray crystallography of ligand-receptor complexes for atomic-level interaction mapping .

Q. How can pharmacokinetic (PK) and toxicity profiles be optimized preclinically?

  • Methodology :

  • In vitro metabolic stability : Liver microsome assays (human/rodent) to assess CYP450-mediated degradation.
  • Toxicity screening : Ames test for mutagenicity; hERG channel binding assays for cardiac risk.
  • In vivo PK : Administer via IV/oral routes in rodents, measure plasma half-life (t½), and calculate bioavailability (F > 20% target) .

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